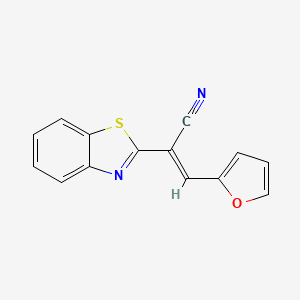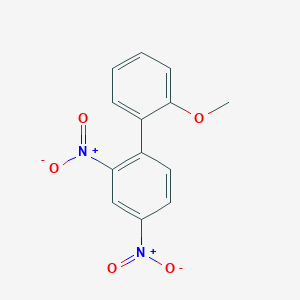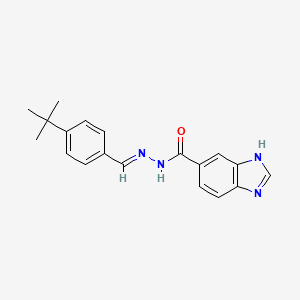
N-Gluconyl ethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Gluconyl ethanolamine is an organic compound with the molecular formula C8H17NO7. It belongs to the class of N-acylethanolamines, which are characterized by an acyl group linked to the nitrogen atom of ethanolamine. This compound is known for its unique structure, which includes multiple hydroxyl groups and an amide linkage, making it a versatile molecule in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Gluconyl ethanolamine typically involves the reaction of gluconic acid or its derivatives with ethanolamine. One common method is the condensation reaction between gluconic acid lactone and ethanolamine under mild acidic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. Catalysts may also be employed to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Gluconyl ethanolamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of gluconic acid derivatives.
Reduction: Formation of N-alkylated ethanolamines.
Substitution: Formation of various substituted ethanolamine derivatives.
Applications De Recherche Scientifique
N-Gluconyl ethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals
Mécanisme D'action
The mechanism of action of N-Gluconyl ethanolamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. Additionally, its multiple hydroxyl groups allow it to participate in hydrogen bonding and other non-covalent interactions, affecting its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acylethanolamine: Similar structure but lacks the multiple hydroxyl groups present in N-Gluconyl ethanolamine.
N-Glycolyl ethanolamine: Contains a glycolyl group instead of a gluconyl group.
N-Lactoyl ethanolamine: Contains a lactoyl group instead of a gluconyl group.
Uniqueness
This compound is unique due to its multiple hydroxyl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high hydrophilicity and reactivity, such as in biochemical assays and industrial processes .
Propriétés
| 686298-93-1 | |
Formule moléculaire |
C8H17NO7 |
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
2,3,4,5,6-pentahydroxy-N-(2-hydroxyethyl)hexanamide |
InChI |
InChI=1S/C8H17NO7/c10-2-1-9-8(16)7(15)6(14)5(13)4(12)3-11/h4-7,10-15H,1-3H2,(H,9,16) |
Clé InChI |
DTMUKVUZNZJFNO-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NC(=O)C(C(C(C(CO)O)O)O)O |
Description physique |
White, crystalline powder; Cooked brown and roasted aroma |
Solubilité |
Very soluble in water; insoluble in pentane Slightly soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid](/img/structure/B12002732.png)

![2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate](/img/structure/B12002740.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002753.png)
![[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B12002754.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12002767.png)

![5-(4-chlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12002777.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002786.png)
